molecular formula C22H23N5O3S B2435314 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide CAS No. 1105230-20-3

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide

Numéro de catalogue B2435314
Numéro CAS: 1105230-20-3
Poids moléculaire: 437.52
Clé InChI: KNMHKORTPNMNFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as SPP86 and is a member of the piperidine class of compounds. It has been studied for its ability to modulate certain biological pathways and has shown promise as a potential treatment for various diseases.

Applications De Recherche Scientifique

1. Inhibitors of Soluble Epoxide Hydrolase

The compound 1-(1,3,5-triazin-yl)piperidine-4-carboxamide, closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, has been identified as an inhibitor of soluble epoxide hydrolase. This discovery was made using high-throughput screening and encoded library technology. The triazine heterocycle, a key functional group in this compound, is essential for high potency and P450 selectivity. This compound shows potential for investigation in various disease models (Thalji et al., 2013).

2. HIV-1 Reverse Transcriptase Inhibitors

Further investigation into piperidine-4-yl-aminopyrimidines, which includes compounds structurally similar to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide, led to the development of potent inhibitors against wild-type HIV-1 and NNRTI-resistant mutant viruses. N-Phenyl piperidine analogs, such as 28 and 40, were found to be particularly effective in this regard (Tang et al., 2010).

3. Rho Kinase Inhibitor for CNS Disorders

N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a variant of the compound , has been synthesized as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. Its synthesis involved acylation, deprotection, and salt formation, and it demonstrates potential for large-scale production (Wei et al., 2016).

4. CGRP Receptor Antagonist

A compound closely related to 1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide has been developed as a calcitonin gene-related peptide (CGRP) receptor antagonist. This antagonist has undergone a convergent, stereoselective synthesis and shows promise for treatment in related disorders (Cann et al., 2012).

5. Potential Antipsychotic Agents

Heterocyclic carboxamides, similar to the compound , were evaluated as potential antipsychotic agents. They were tested for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, and for their ability to antagonize apomorphine-induced responses in mice. Certain derivatives exhibited potent in vivo activities (Norman et al., 1996).

Propriétés

IUPAC Name

1-(6-phenylpyridazin-3-yl)-N-(4-sulfamoylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c23-31(29,30)19-8-6-18(7-9-19)24-22(28)17-12-14-27(15-13-17)21-11-10-20(25-26-21)16-4-2-1-3-5-16/h1-11,17H,12-15H2,(H,24,28)(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMHKORTPNMNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.